Home > Products > Screening Compounds P111559 > N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide - 1396872-85-7

N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Catalog Number: EVT-2993203
CAS Number: 1396872-85-7
Molecular Formula: C17H19FN4O
Molecular Weight: 314.364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    Compound Description: SR141716A is a potent and selective antagonist for the cannabinoid CB1 receptor. [] It acts as an inverse agonist by producing opposite current effects when applied alone in superior cervical ganglion neurons. [] Research suggests that its interaction with LYS 3.28(192) is crucial for this inverse agonism. [] The compound's N1 aromatic ring moiety is thought to be crucial for its binding interaction with the CB1 receptor. []

    Relevance: While SR141716A belongs to the biarylpyrazole class and targets cannabinoid receptors, it shares structural similarities with N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, particularly the presence of a piperidine-1-carboxamide group and an aromatic ring system. Understanding the structure-activity relationships of SR141716A, particularly its interaction with specific amino acids, can provide insights for designing compounds targeting similar binding sites or exploring different pharmacological activities related to N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. [, ]

    Compound Description: VCHSR is an analog of SR141716A that lacks hydrogen-bonding potential at the C3 position. [] Unlike SR141716A, it acts as a neutral antagonist at the CB1 receptor, suggesting that the hydrogen bonding capability of the C3 substituent is important for the inverse agonism observed in SR141716A. [, ]

    Relevance: VCHSR highlights the importance of specific structural features for modulating the pharmacological activity of biarylpyrazoles, a class structurally related to N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. The distinct activities of VCHSR and SR141716A emphasize the potential impact of seemingly minor structural changes on receptor interactions and functional outcomes. [, ] This knowledge can inform the design and modification of N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide analogs to fine-tune their activity profiles.

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

    Compound Description: [18F]NIDA-42033 is a potential radiotracer designed for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (PET). [] It is synthesized by nucleophilic [18F] fluorination of the corresponding 4-bromopyrazole precursor. []

    Relevance: [18F]NIDA-42033 exemplifies the use of radiolabeling techniques to investigate compounds targeting receptors similar to those potentially interacting with N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. Although the specific target of the latter compound remains unclear, exploring radiolabeled analogs could be valuable for studying its biodistribution, pharmacokinetics, and potential interactions with receptors in vivo. []

1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

    Compound Description: This compound, along with its 6-chloro analog, served as a lead structure for developing new CB2 ligands. [] These compounds demonstrated agonist activity in an in vitro model based on human promyelocytic leukemia HL-60 cells. []

    Relevance: The identified lead structure and its analogs provide valuable insights into the structure-activity relationships of CB2 ligands, which may share structural similarities with N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. The presence of the piperidin-1-yl-carboxamide group in both the lead structure and N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide suggests a potential shared pharmacophore for interacting with biological targets. Understanding the structural variations and their impact on CB2 activity in these analogs can guide the exploration of N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide as a potential scaffold for novel CB2 ligands or other related targets. []

1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexyilamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (2a)

    Compound Description: This analog of the lead structure exhibits single-digit nanomolar affinity for cannabinoid CB2 receptors. []

    Relevance: The high CB2 affinity of 2a, structurally related to N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, highlights the importance of exploring structural modifications within this chemical class for optimizing receptor binding. [] Comparing the structural differences, such as the presence of a cyclohexylamine group in 2a instead of piperidine in N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, can reveal valuable information for modulating affinity and selectivity towards specific targets. []

Properties

CAS Number

1396872-85-7

Product Name

N-(3-fluoro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

IUPAC Name

N-(3-fluoro-4-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide

Molecular Formula

C17H19FN4O

Molecular Weight

314.364

InChI

InChI=1S/C17H19FN4O/c1-12-5-6-13(11-14(12)18)19-17(23)15-7-8-16(21-20-15)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23)

InChI Key

QWUXZMFKIBEXKP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.